molecular formula C25H25N3O4S B11584242 3-[(Z)-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

3-[(Z)-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11584242
M. Wt: 463.6 g/mol
InChI Key: GWJQCEDKVSEQOX-JWGURIENSA-N
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Description

3-{[(5Z)-2-[4-(HEXYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole and thiazole ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 3-{[(5Z)-2-[4-(HEXYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps. The synthetic route often starts with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl acetate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[(5Z)-2-[4-(HEXYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolothiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific properties. For example:

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

[3-[(Z)-[2-(4-hexoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C25H25N3O4S/c1-3-4-5-6-14-31-20-12-10-19(11-13-20)23-26-25-28(27-23)24(30)22(33-25)16-18-8-7-9-21(15-18)32-17(2)29/h7-13,15-16H,3-6,14H2,1-2H3/b22-16-

InChI Key

GWJQCEDKVSEQOX-JWGURIENSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC(=O)C)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)SC3=N2

Origin of Product

United States

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